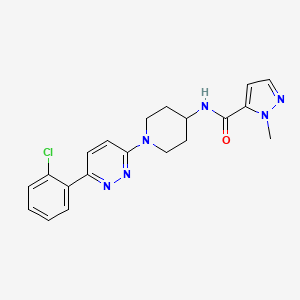![molecular formula C16H13NO4 B2947109 (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-61-0](/img/structure/B2947109.png)
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, also known as 4-phenoxycarbonyl-2-propenoic acid (PPCA), is a naturally occurring carboxylic acid found in a variety of plant species. It is a lipophilic compound with a molecular weight of 274.31 g/mol and a melting point of 81-83 °C. PPCA is a structural analog of the antifungal agent benomyl and has been found to have a number of interesting biological activities.
Wissenschaftliche Forschungsanwendungen
PPCA has been found to have a number of interesting biological activities. It has been shown to have antifungal, antibacterial, and antinociceptive activities. PPCA has also been studied for its potential use as an immunostimulant, as well as for its ability to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
The exact mechanism of action of PPCA is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may be responsible for its antinociceptive and immunostimulant effects.
Biochemical and Physiological Effects
PPCA has been found to have a number of interesting biochemical and physiological effects. In vitro studies have shown that PPCA can inhibit the growth of certain cancer cell lines, as well as inhibit the growth of certain fungal and bacterial species. It has also been found to have antinociceptive effects, which may be related to its ability to inhibit the enzyme acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using PPCA in laboratory experiments is its relative ease of synthesis and availability. PPCA can be easily synthesized from 4-hydroxybenzaldehyde and formaldehyde in the presence of a base catalyst, and is readily available from chemical suppliers. However, it is important to note that PPCA is a lipophilic compound and can be toxic if ingested or inhaled in large amounts.
Zukünftige Richtungen
The potential applications of PPCA are vast and there are many possible future directions that could be explored. These include further research into its antifungal, antibacterial, and antinociceptive activities, as well as its potential use as an immunostimulant and cancer cell growth inhibitor. Additionally, further research into the exact mechanism of action of PPCA could lead to the development of more effective and targeted treatments for various diseases. Finally, further research into the safety and toxicity of PPCA could lead to its use in a variety of medical and industrial applications.
Synthesemethoden
PPCA can be synthesized from 4-hydroxybenzaldehyde and formaldehyde in the presence of a base catalyst. This reaction produces a mixture of the desired PPCA and its isomer, (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acidbonyl-2-butenoic acid. This mixture can be separated by column chromatography and the desired PPCA collected.
Eigenschaften
IUPAC Name |
(E)-4-oxo-4-(4-phenoxyanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,(H,17,18)(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGHSDBNZOIHX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2947033.png)
![4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2947034.png)


![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)
![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)


![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide](/img/structure/B2947049.png)